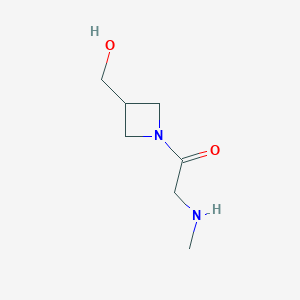
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Medicinal Chemistry Applications
Cyclic β-amino acids, including structures related to "2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one," have seen increasing interest due to their biological relevance. These compounds have significantly impacted drug research, leading to their extensive study in synthetic and medicinal chemistry. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, have been employed to access either alicyclic β-amino acids or other densely functionalized derivatives. These methodologies emphasize selective and stereocontrolled synthesis approaches, highlighting their versatility, robustness, and efficiency in producing functionalized β-amino acid derivatives and related compounds (Kiss, Kardos, Vass, & Fülöp, 2018).
Rearrangements and Synthetic Transformations
The rearrangement of beta-amino alcohols through aziridinium intermediates represents another avenue of research, focusing on the activation of the hydroxy group followed by the addition of nucleophiles. Such processes, involving an aziridinium intermediate, dictate the ratio of amines produced and are influenced by the nature of the nucleophiles and substituents involved. This area of study underscores the transformative potential of beta-amino alcohols in synthesizing diverse molecular entities (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Antimicrobial Potential and Industrial Applications
Exploration of antimicrobial agents and their potential applications in food and pharmaceutical formulations has also been a significant area of research. Chitosan, for instance, exhibits notable antimicrobial activity, attributed to its chemical structure and functional groups. Understanding the factors affecting chitosan's antimicrobial activity has become crucial for optimizing its use in various formulations, thereby enhancing the efficacy of antimicrobial systems (Raafat & Sahl, 2009).
Flavor Compounds in Foods
Research into branched chain aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, highlights the importance of these compounds as flavor components in food products. The production and degradation pathways of these aldehydes from amino acids have been extensively reviewed, providing insights into controlling their formation to achieve desired flavor profiles (Smit, Engels, & Smit, 2009).
Sustainable Chemical Industry Feedstocks
The conversion of plant biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, presents a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, offer promising prospects for the production of monomers, polymers, and other valuable chemicals, indicating a significant shift towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLDSIFIWVQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)

![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)





![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)
![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)
